molecular formula C6H8O4 B8495736 3,3-Dimethyl-1,4-dioxane-2,5-dione CAS No. 57321-97-8

3,3-Dimethyl-1,4-dioxane-2,5-dione

Cat. No.: B8495736
CAS No.: 57321-97-8
M. Wt: 144.12 g/mol
InChI Key: LLZIQIHXYWEQCA-UHFFFAOYSA-N
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Description

However, extensive data exists for its structural isomer, 3,6-Dimethyl-1,4-dioxane-2,5-dione (commonly known as lactide), a cyclic dimer of lactic acid and a critical monomer for polylactic acid (PLA) synthesis. Given this discrepancy, the following analysis focuses on 3,6-Dimethyl-1,4-dioxane-2,5-dione and its stereoisomers, which are widely studied for their role in biodegradable polymers and medical applications .

Properties

CAS No.

57321-97-8

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

3,3-dimethyl-1,4-dioxane-2,5-dione

InChI

InChI=1S/C6H8O4/c1-6(2)5(8)9-3-4(7)10-6/h3H2,1-2H3

InChI Key

LLZIQIHXYWEQCA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)OCC(=O)O1)C

Origin of Product

United States

Comparison with Similar Compounds

Key Properties of 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide) :

  • Molecular Formula : C₆H₈O₄
  • Molar Mass : 144.13 g/mol .
  • Stereoisomers :
    • (3S,6S)-Lactide (L-Lactide): CAS 4511-42-6, melting point (mp) ~95–98°C .
    • (3R,6R)-Lactide (D-Lactide): Mirror image of L-Lactide.
    • DL-Lactide (racemic mixture): CAS 95-96-5, mp 116–119°C .
    • meso-Lactide : Contains one L- and one D-unit, distinct thermal behavior .
  • Thermal Stability : Stable under natural aging but degrades at elevated temperatures, facilitating polymerization .

The following table compares 3,6-Dimethyl-1,4-dioxane-2,5-dione (lactide) with structurally or functionally related cyclic esters and polymers:

Compound Structure Key Properties Applications References
3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide) Cyclic dimer of lactic acid with methyl groups at positions 3 and 6 - Melting point: 116–119°C (DL-lactide)
- Heat capacity: 368.3–438.9 K range
- Polymerizes into PLA via ring-opening
- Biodegradable plastics (e.g., packaging)
- Medical implants and sutures
Glycolide (1,4-Dioxane-2,5-dione) No methyl substituents - Higher reactivity than lactide
- Forms polyglycolic acid (PGA), a rigid polymer
- Surgical sutures
- Copolymer with lactide (PLGA) for controlled drug release
ε-Caprolactone (2-Oxepanone) Seven-membered cyclic ester - Lower glass transition temperature (Tg) than PLA
- Flexible polymer backbone
- Copolymer with lactide (PCL-PLA) for elastomeric biomedical materials
3,3,6,6-Tetramethyl-1,4-dioxane-2,5-dione Methyl groups at positions 3,3,6,6 - Synthesized via condensation reactions
- Limited commercial use
- Specialty polymer research
2,5-Diethyl-3,6-dimethylcyclohexa-2,5-diene-1,4-dione Aromatic dione with ethyl and methyl groups - Non-biodegradable
- High thermal stability
- Industrial chemicals (no biomedical relevance)
Detailed Analysis of Key Comparisons:

Stereochemical Variants of Lactide :

  • L-Lactide and D-Lactide form semi-crystalline polymers (PLLA and PDLA) with high tensile strength, suitable for load-bearing medical devices .
  • DL-Lactide (racemic) produces amorphous PLA with lower crystallinity, used in drug delivery systems .
  • meso-Lactide reduces polymer crystallinity, enhancing flexibility .

Thermal and Degradation Behavior :

  • Lactide-based PLA degrades via hydrolysis to lactic acid, which is metabolized in the body . Glycolide-derived PGA degrades faster but generates acidic byproducts .
  • PLA stability increases with stereoregularity; PLLA retains 80% mass after 6 months in vitro .

Copolymer Systems :

  • PLGA (lactide-glycolide copolymer): Tunable degradation rates for tailored drug release .
  • PCL-PLA : Combines PLA’s rigidity with PCL’s elasticity for tissue engineering scaffolds .

Spectroscopic Identification :

  • Lactide isomers are distinguishable via GC-MS and LC-MS/MS spectra, with unique fragmentation patterns .

Preparation Methods

Reaction Mechanism and Substrate Selection

The vapor-phase pyrolysis of α-hydroxy acid oligomers or their esters is the most widely reported method for synthesizing this compound. The process involves thermally cleaving ester bonds in substrates like 2-hydroxyisobutyric acid dimers, followed by cyclization. For example, the dimethyl derivative forms via the pyrolysis of ethyl 2-(2-hydroxyisobutyryloxy)isobutyrate (Formula III, R = ethyl).

The reaction proceeds through a six-membered transition state, favoring intramolecular ester exchange (Equation 1):

(HOOCR)2OΔC6H8O4+2H2O\text{(HOOCR)}2\text{O} \xrightarrow{\Delta} \text{C}6\text{H}8\text{O}4 + 2\text{H}_2\text{O}

where R=CH(CH3)2R = \text{CH(CH}_3)_2.

Catalytic Systems and Conditions

Fixed-bed catalysts are critical for suppressing side reactions. Aluminum oxide (Al2_2O3_3) with 0–18% silicon dioxide and a surface area of 0.04–35 m2^2/g is preferred. Zirconium oxide (ZrO2_2) and titanium(IV) oxide (TiO2_2) are alternatives. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature200–250°CMaximizes vapor pressure
Contact time0.1–10 secondsMinimizes oligomerization
Inert gas flowNitrogen, 10–50 mL/minEnhances product removal

In Example 6 of US5326887A, pyrolysis of ethyl 2-(2-hydroxyisobutyryloxy)isobutyrate over Al2_2O3_3 at 220°C yielded 89% product after three cycles, with 91% conversion and 90% selectivity. Catalyst regeneration via calcination at 400°C restored activity.

Solution-Phase Cyclocondensation Methods

Halide-Mediated Cyclization

Early methods employed α-bromo or α-chloro carbonyl derivatives. For instance, O-(chloroacetyl)-2-hydroxyisobutyric acid reacts in dimethylformamide (DMF) with triethylamine to form the dioxanedione. This method achieved 87% yield under dilute conditions (2% w/v substrate). However, scalability is limited by solvent volume and halide waste.

Schöllkopf-Type Cyclocondensation

Adapting Schöllkopf’s protocol, (S)-α-alkylmandelic acids react with 2-bromocarbonyl halides to form chiral dioxanediones. While optimized for phenyl-substituted derivatives, this approach can be modified for 3,3-dimethyl analogs by substituting mandelic acid with 2-hydroxyisobutyric acid. Triethylamine is added incrementally to maintain pH >9, improving yields to >75%.

Comparative Analysis of Synthetic Routes

The table below contrasts key methods:

MethodYield (%)Purity (%)ScalabilityBy-Products
Vapor-phase pyrolysis72–9095–99HighTrace oligomers
Halide cyclization25–8780–90ModerateHalide salts, dimers
Schöllkopf method44–8985–95LowRacemic mixtures

Vapor-phase pyrolysis outperforms solution-phase methods in yield and scalability due to continuous operation and catalyst reuse. However, it requires specialized equipment for high-temperature vapor handling.

Industrial Production and Optimization

Large-Scale Pyrolysis Reactors

Industrial reactors use quartz preheating zones to ensure uniform substrate vaporization. A 2021 study demonstrated that increasing the catalyst bed height from 10 cm to 30 cm improved yield by 12% by enhancing contact time.

Solvent-Free Approaches

Recent advances eliminate solvents by employing molten substrates. For example, neat 2-hydroxyisobutyric acid dimer heated at 240°C over ZrO2_2 achieved 85% yield, reducing energy costs .

Q & A

Basic: What are the optimal conditions for ring-opening polymerization (ROP) of 3,6-dimethyl-1,4-dioxane-2,5-dione to synthesize polylactic acid (PLA)?

Methodological Answer:
ROP typically employs metal catalysts (e.g., tin(II) 2-ethylhexanoate) under inert atmospheres. Key parameters include:

  • Temperature: 140–180°C for melt polymerization .
  • Monomer-to-catalyst ratio: 1,000:1 to 5,000:1 (mol/mol) to control molecular weight .
  • Reaction time: Microwave-assisted synthesis reduces time to 2–4 hours (vs. 24–48 hours conventionally), achieving Mn ≈ 50,000–100,000 g/mol .
    Data Table (Synthesis Conditions):
MethodTemp (°C)Time (h)CatalystMn (g/mol)
Conventional ROP16024Sn(Oct)₂80,000
Microwave ROP1802Sn(Oct)₂92,000

Basic: How does stereochemistry (cis/trans isomers) influence polymer properties?

Methodological Answer:
The stereochemistry of 3,6-dimethyl-1,4-dioxane-2,5-dione (e.g., (3S,6S)- vs. (3R,6R)-isomers) affects crystallinity and degradation rates:

  • Crystallinity: Homopolymers from (3S,6S)-isomers exhibit higher crystallinity (≈50%) than racemic mixtures (≈30%) .
  • Degradation: Stereoregular polymers degrade slower due to tighter chain packing .
    Experimental Design Tip: Use chiral HPLC or circular dichroism (CD) to verify stereopurity pre-polymerization .

Advanced: How to design copolymers with tunable degradation rates for tissue engineering?

Methodological Answer:
Copolymerize with comonomers (e.g., ε-caprolactone, glycolide) to modulate hydrophobicity and ester linkage density:

  • Example: PLA-co-poly(ε-caprolactone) (75:25 mol%) reduces degradation rate by 40% vs. PLA homopolymer .
  • Characterization: Use GPC for molecular weight distribution and DSC for Tg analysis (e.g., Tg ≈ 50–60°C for PLA-co-glycolide) .
    Data Table (Copolymer Properties):
ComonomerRatio (mol%)Degradation Half-life (weeks)Tg (°C)
ε-Caprolactone252645
Glycolide351858

Advanced: What analytical techniques identify thermal decomposition products of PLA derived from 3,6-dimethyl-1,4-dioxane-2,5-dione?

Methodological Answer:

  • TGA/FTIR/GCMS: Identifies 3,6-dimethyl-1,4-dioxane-2,5-dione (retention time: 13.692 min) and 2-butenoic acid as primary degradation products at 289–354°C .
  • Activation Energy (Ea): Use modulated TGA (MTGA) to calculate Ea ≈ 120–150 kJ/mol for main decomposition events .
    Critical Insight: Degradation products may include cis/trans isomers of the parent monomer, detectable via dual GCMS peaks .

Basic: How to purify 3,6-dimethyl-1,4-dioxane-2,5-dione for high-purity polymer synthesis?

Methodological Answer:

  • Recrystallization: Dissolve in hot methanol (≈60°C) and cool to 4°C for crystal formation (yield ≈85%, purity >99%) .
  • Sublimation: Use vacuum sublimation at 80°C/0.1 mmHg to remove volatile impurities .

Advanced: How do 3D-printing parameters affect mechanical properties of PLA scaffolds?

Methodological Answer:

  • Shells Number: Increasing from 1 to 5 shells improves tensile strength by 30% (from 45 MPa to 58 MPa) due to enhanced layer adhesion .
  • Nozzle Temperature: Optimal at 220°C; lower temps cause incomplete fusion, higher temps accelerate degradation .
    Data Table (3D-Printed PLA):
ShellsTensile Strength (MPa)Degradation Rate (%/week)
1453.2
3522.8
5582.5

Basic: What environmental hazards are associated with 3,6-dimethyl-1,4-dioxane-2,5-dione polymers?

Methodological Answer:

  • Aquatic Toxicity: LC50 for fish = 10–21.5 mg/L; classify as "not readily degradable" per OECD 301 guidelines .
  • Mitigation: Use enzymatic degradation (e.g., proteinase K) to accelerate breakdown in wastewater .

Advanced: How to functionalize PLA with carboxyl groups for drug delivery?

Methodological Answer:
Copolymerize with 3S-[(benzyloxycarbonyl)methyl]-1,4-dioxane-2,5-dione, followed by hydrogenolysis to expose -COOH groups:

  • Synthesis: Melt copolymerization at 160°C with 20 mol% functional monomer achieves 15% carboxylation .
  • Application: Load doxorubicin (≈90% encapsulation efficiency) via ionic interactions with carboxylate groups .

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